molecular formula C12H26 B14553446 2,2,3-Trimethyl-3-(propan-2-yl)hexane CAS No. 62199-79-5

2,2,3-Trimethyl-3-(propan-2-yl)hexane

Cat. No.: B14553446
CAS No.: 62199-79-5
M. Wt: 170.33 g/mol
InChI Key: UTCSLOLKGOKPGW-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-3-(propan-2-yl)hexane is a branched alkane with the molecular formula C9H20. It is a hydrocarbon that belongs to the class of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. This compound is characterized by its unique structure, where the main hexane chain is substituted with three methyl groups and one isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-3-(propan-2-yl)hexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2,2,3-trimethylhexane, with an isopropyl halide under the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction under milder conditions and can be used in continuous flow reactors to achieve higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-3-(propan-2-yl)hexane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) under the influence of UV light or heat.

    Combustion: Like other hydrocarbons, it can undergo complete combustion in the presence of oxygen to produce carbon dioxide and water.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Halogenating Agents: Chlorine (Cl2), bromine (Br2)

    Catalysts: Zeolites, solid acid catalysts

Major Products

    Oxidation: Alcohols, ketones, carboxylic acids

    Substitution: Halogenated alkanes

    Combustion: Carbon dioxide (CO2) and water (H2O)

Scientific Research Applications

2,2,3-Trimethyl-3-(propan-2-yl)hexane has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and mechanisms of alkane transformations.

    Biology: Its derivatives may be studied for their potential biological activity and interactions with enzymes or receptors.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals or therapeutic agents.

    Industry: It can be used as a solvent or intermediate in the synthesis of other organic compounds.

Mechanism of Action

As a hydrocarbon, 2,2,3-Trimethyl-3-(propan-2-yl)hexane does not have a specific mechanism of action in biological systems. its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels, influencing various biochemical pathways. The exact mechanism would depend on the specific functional groups present in the derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3-Trimethylhexane
  • 2,3,3-Trimethylhexane
  • 2,2,4-Trimethylpentane (Isooctane)

Uniqueness

2,2,3-Trimethyl-3-(propan-2-yl)hexane is unique due to its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Compared to similar compounds, its structure may result in different steric effects and interactions with other molecules, making it a valuable compound for studying structure-activity relationships in organic chemistry.

Properties

CAS No.

62199-79-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,3-trimethyl-3-propan-2-ylhexane

InChI

InChI=1S/C12H26/c1-8-9-12(7,10(2)3)11(4,5)6/h10H,8-9H2,1-7H3

InChI Key

UTCSLOLKGOKPGW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(C)C)C(C)(C)C

Origin of Product

United States

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